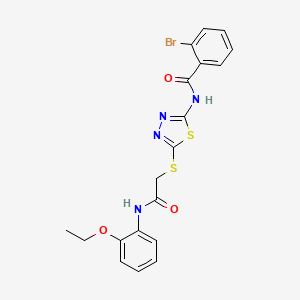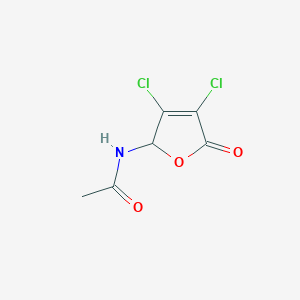![molecular formula C18H28I2O4 B12459190 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane](/img/structure/B12459190.png)
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane is a complex organic compound characterized by its unique structure, which includes two peroxy groups and multiple iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane typically involves multiple steps, starting from simpler precursors. One common route involves the iodination of 2-methylbut-3-yn-2-ol to form 4-iodo-2-methylbut-3-yn-2-ol . This intermediate is then subjected to peroxidation reactions under controlled conditions to introduce the peroxy groups .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane can undergo various chemical reactions, including:
Oxidation: The peroxy groups can participate in oxidation reactions, potentially forming new oxygen-containing products.
Substitution: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction: The compound can be reduced to remove the peroxy groups, yielding different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or organic peroxides can be used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated compounds, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane exerts its effects involves its reactive peroxy groups and iodine atoms. These functional groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-iodo-2-methylbut-3-yn-2-ol: A precursor in the synthesis of the target compound.
2-(4-iodo-2-methylbut-3-yn-2-yl)oxyethanol: Another iodine-containing compound with similar reactivity.
(2-Methylbut-3-yn-2-yl)benzene: A structurally related compound used in various chemical applications.
Uniqueness
2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane is unique due to its dual peroxy groups and multiple iodine atoms, which confer distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C18H28I2O4 |
|---|---|
Peso molecular |
562.2 g/mol |
Nombre IUPAC |
2,5-bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane |
InChI |
InChI=1S/C18H28I2O4/c1-15(2,21-23-17(5,6)11-13-19)9-10-16(3,4)22-24-18(7,8)12-14-20/h9-10H2,1-8H3 |
Clave InChI |
BUAWPKKRYCLQRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(C)(C)OOC(C)(C)C#CI)OOC(C)(C)C#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12459118.png)


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12459135.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B12459146.png)
![N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)prop-2-enamide; bis(butenedioic acid)](/img/structure/B12459151.png)
![4-chloro-N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12459161.png)
![5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B12459167.png)
![2-(4-heptylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B12459168.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12459174.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B12459176.png)



